molecular formula C18H28ClNO3 B4402118 1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride

1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride

Cat. No.: B4402118
M. Wt: 341.9 g/mol
InChI Key: DPXWIPSHJGGFOS-UHFFFAOYSA-N
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Description

1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride is an organic compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with 3-bromopropoxybenzene under specific conditions to form the intermediate compound. This intermediate is then reacted with propanone in the presence of hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its morpholine ring and propoxyphenyl group contribute to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

1-[4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-4-18(20)16-6-8-17(9-7-16)21-11-5-10-19-12-14(2)22-15(3)13-19;/h6-9,14-15H,4-5,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXWIPSHJGGFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCCN2CC(OC(C2)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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